De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate
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Overview
Description
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is a synthetic antifungal agent belonging to the triazole class of compounds. It is widely used in the treatment of various fungal infections due to its broad-spectrum antifungal activity. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate involves multiple steps, starting with the preparation of the key intermediate, 2-(2,4-dichlorophenyl)-1,3-dioxolane. This intermediate is then reacted with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative. The final step involves the sulfation of the triazole derivative to obtain the sulfate salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the dioxolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.
Biology: Employed in research on fungal biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential use in treating various fungal infections and as a lead compound for developing new antifungal agents.
Industry: Utilized in the formulation of antifungal products for agricultural and pharmaceutical applications.
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is essential for ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Ketoconazole: A structurally related compound with a broader spectrum of activity but higher potential for adverse effects.
Voriconazole: A newer triazole antifungal with enhanced activity against certain resistant fungal strains.
Uniqueness
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is unique due to its specific structural features, such as the dioxolane moiety, which contributes to its distinct pharmacokinetic profile and antifungal activity. Its sulfate salt form also enhances its solubility and bioavailability compared to other triazole antifungals.
Properties
IUPAC Name |
[(2S,3S)-3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSICLMMAXPEO-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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